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Compound of Interest

Compound Name: N-Methyl omeprazole

Cat. No.: B580350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of N-Methyl omeprazole
and its parent compound, omeprazole. While omeprazole is a well-characterized proton pump

inhibitor (PPI), publicly available pharmacological data for N-Methyl omeprazole, an impurity

and structural analog, is scarce. This document summarizes the known properties of both

compounds, outlines standard experimental protocols for their comparison, and discusses the

potential implications of N-methylation on biological activity.

Data Presentation: A Head-to-Head Look
A direct quantitative comparison of biological potency is hampered by the lack of published

data for N-Methyl omeprazole. The following tables summarize the available chemical and

physical properties, alongside the established biological activity of omeprazole.

Table 1: Chemical and Physical Properties
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Property Omeprazole N-Methyl Omeprazole

IUPAC Name

5-methoxy-2-[[(4-methoxy-3,5-

dimethyl-2-

pyridinyl)methyl]sulfinyl]-1H-

benzimidazole

6-Methoxy-2-[[(4-methoxy-3,5-

dimethyl-2-

pyridinyl)methyl]sulfinyl]-1-

methyl-1H-benzimidazole[1]

Molecular Formula C₁₇H₁₉N₃O₃S C₁₈H₂₁N₃O₃S[1]

Molar Mass 345.42 g/mol 359.44 g/mol [1]

CAS Number 73590-58-6 784143-42-6[1]

Table 2: In Vitro Biological Potency of Omeprazole against H+/K+-ATPase

Assay Conditions IC₅₀ (μM) Reference

Histamine-induced acid

formation
0.16 [2]

Gastric membrane vesicles

(acidifying conditions)
2.4 [3]

H+,K+-ATPase inhibitor 5.8 [2]

Gastric membrane vesicles

(reduced acidification)
30 [3]

Note: IC₅₀ values for omeprazole can vary significantly based on the specific experimental

conditions.

Mechanism of Action: A Tale of Two Protons
Omeprazole is a prodrug that requires activation in an acidic environment.[4] The low pH of the

parietal cell canaliculus protonates the pyridine and benzimidazole nitrogens of omeprazole,

triggering a chemical rearrangement to form a reactive sulfenamide intermediate. This

intermediate forms a covalent disulfide bond with cysteine residues on the extracellular domain

of the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.[4]
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N-Methyl omeprazole, possessing a methyl group on one of the benzimidazole nitrogens, can

likely undergo a similar acid-catalyzed activation. The N-methylated benzimidazole ring can still

open under acidic conditions to form a sulfenic acid intermediate, which is the active species

for proton pump inhibition. However, the presence of the methyl group may alter the pKa of the

benzimidazole ring system, potentially affecting the rate and extent of its activation at

physiological pH.

A study on omeprazole analogues as efflux pump inhibitors in Staphylococcus aureus found

that an N-methylated analogue was devoid of activity, suggesting that the N-H proton on the

benzimidazole ring is crucial for that particular biological effect.[5] While this is a different

biological target, it highlights the potential for N-methylation to impact activity.
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Mechanism of Proton Pump Inhibition

Experimental Protocols: A Blueprint for Comparison
To definitively compare the biological potency of N-Methyl omeprazole and omeprazole, a

standardized in vitro H+/K+-ATPase inhibition assay is required.
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Protocol: In Vitro H+/K+-ATPase Inhibition Assay

Preparation of H+/K+-ATPase Enriched Microsomes:

Obtain gastric mucosal scrapings from a suitable animal model (e.g., sheep).

Homogenize the tissue in an ice-cold homogenization buffer.

Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-

ATPase.

Resuspend the final microsomal pellet in a suitable buffer.

ATPase Activity Assay:

Pre-incubate the microsomal preparation with varying concentrations of the test

compounds (N-Methyl omeprazole and omeprazole) and a vehicle control for 30 minutes.

Initiate the enzymatic reaction by adding ATP and KCl.

Incubate at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

Quantify the amount of inorganic phosphate released from ATP hydrolysis, typically using

a colorimetric method such as the malachite green assay.

Data Analysis:

Calculate the percentage of H+/K+-ATPase inhibition for each compound concentration

relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the compound concentration to

generate a dose-response curve.

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of

enzyme activity) from the dose-response curve using non-linear regression analysis.
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Experimental Workflow: H+/K+-ATPase Inhibition Assay
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H+/K+-ATPase Inhibition Assay Workflow

Conclusion: A Call for Further Investigation
While N-Methyl omeprazole shares a structural scaffold with the potent proton pump inhibitor

omeprazole, a definitive comparison of their biological potencies is currently not possible due to

a lack of published experimental data for the N-methylated analog. The methylation of the

benzimidazole nitrogen may influence the compound's activation kinetics and, consequently, its

inhibitory activity against the H+/K+-ATPase. To elucidate the structure-activity relationship and

determine the therapeutic potential, if any, of N-Methyl omeprazole, direct comparative studies

employing standardized in vitro and in vivo models are essential. Researchers are encouraged

to utilize the outlined experimental protocols to fill this critical knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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